molecular formula C12H16O3 B3252251 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate CAS No. 21503-12-8

1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate

Cat. No.: B3252251
CAS No.: 21503-12-8
M. Wt: 208.25 g/mol
InChI Key: MJQYHUJVLSGFRK-UHFFFAOYSA-N
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Description

Evolution of Academic Interest in Tetralin and Tetrahydronaphthalene Derivatives

Academic interest in tetralin and its derivatives has a rich history, evolving from early studies in coal chemistry to contemporary applications in medicinal chemistry and materials science. Initially, tetralin itself was recognized for its utility as a hydrogen-donor solvent. This property made it valuable in processes such as coal liquefaction.

Over time, the focus of research has shifted towards the functionalization of the tetralin scaffold to create novel molecules with specific biological activities. The tetralin framework is a key structural component in a variety of pharmacologically active compounds. For instance, derivatives of tetralin are found in molecules designed for the treatment of central nervous system disorders. researchgate.net The exploration of tetralin derivatives continues to be an active area of research, with ongoing efforts to synthesize new compounds with therapeutic potential.

Structural Characteristics and Stereoisomerism Relevant to Advanced Research

The structure of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate (B1210297) is characterized by a fused bicyclic system, where a benzene (B151609) ring is fused to a cyclohexene (B86901) ring. The acetate group is attached to a chiral center at the C1 position of the tetrahydro-naphthalene ring. The presence of this chiral center means that the compound can exist as two enantiomers: (R)-1,2,3,4-tetrahydronaphthalen-1-yl acetate and (S)-1,2,3,4-tetrahydronaphthalen-1-yl acetate.

Stereoisomerism is a critical consideration in advanced research, particularly in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. While specific studies on the stereoisomers of 1,2,3,4-tetrahydronaphthalen-1-yl acetate are limited, the importance of stereochemistry in this class of compounds is well-established through research on its parent alcohol and other derivatives. The conformation of the non-aromatic part of the tetralin ring system is typically a half-chair. nih.gov The precise three-dimensional arrangement of substituents on the tetralin core can significantly influence how the molecule interacts with biological targets. youtube.com

Table 1: Physicochemical Properties of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate

PropertyValue
CAS Number 23357-51-9
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Density 1.1 ± 0.1 g/cm³ guidechem.com

Overview of Major Research Themes in Naphthalene (B1677914) and Tetralin Ester Chemistry

Research in the field of naphthalene and tetralin ester chemistry encompasses a range of themes, from synthetic methodology to the exploration of their utility in various applications. A significant area of focus is the development of novel synthetic routes to these compounds and their derivatives.

In the context of medicinal chemistry, tetralin derivatives, including esters, are investigated for their potential as therapeutic agents. For example, research has been conducted on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, which are structurally related to the acetate ester, for their activity at serotonin (B10506) receptors. nih.gov Furthermore, the acetate functional group can serve as a protecting group in multi-step syntheses or be a key feature in prodrug design. The use of tetralin acetates as intermediates in the synthesis of compounds with potential anticancer activity has also been reported.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-2,4,6,10-11H,3,5,7H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQYHUJVLSGFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(C2=CC=CC=C2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20782270
Record name Acetic acid--1,2,3,4-tetrahydronaphthalen-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20782270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21503-12-8
Record name Acetic acid--1,2,3,4-tetrahydronaphthalen-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20782270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Organic Chemistry of 1 Naphthalenol, 1,2,3,4 Tetrahydro , Acetate

Novel Catalytic Approaches for Enantioselective Synthesis and Resolution

The generation of enantiomerically pure 1-tetralol is a critical step, as this chirality is carried over to the final acetate (B1210297) product. Novel catalytic methods, including biocatalytic transformations and asymmetric hydrogenation, have been developed to produce these chiral synthons with high efficiency and enantioselectivity.

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for producing chiral alcohols. wur.nl Enzymes, particularly lipases, and whole-cell systems are employed for the kinetic resolution of racemic 1-tetralol or the asymmetric reduction of its prochiral ketone precursor, α-tetralone.

Lipase-Catalyzed Kinetic Resolution: Kinetic resolution relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic substrate. Lipases are widely used for the enantioselective acylation of racemic alcohols or the hydrolysis of their corresponding racemic esters. jocpr.com In the context of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate, this can be achieved by:

Enantioselective acylation of racemic 1-tetralol, where the lipase (B570770) preferentially acylates one enantiomer, leaving the other unreacted.

Enantioselective hydrolysis of racemic this compound, where the lipase preferentially hydrolyzes one enantiomer to the alcohol, leaving the other ester enantiomer untouched. polimi.it

For instance, studies on analogous systems demonstrate that enzymes like Pseudomonas cepacia Lipase (Lipase PS) can achieve good enantiomeric ratios (e.r.) in the hydrolysis of racemic acetates, yielding the desired chiral alcohol. polimi.it The efficiency of such resolutions is quantified by the enantiomeric ratio (E), with higher values indicating better selectivity. almacgroup.com

Whole-Cell Bioreduction: An alternative biocatalytic strategy is the asymmetric reduction of the prochiral ketone, α-tetralone, using whole-cell biocatalysts such as bacteria or fungi. nih.gov This method can directly produce enantiomerically enriched (R)- or (S)-1-tetralol, depending on the microorganism used. For example, Lactobacillus paracasei BD101 has been successfully used as a whole-cell biocatalyst for the enantioselective reduction of 1-tetralone (B52770) to produce (R)-1-tetralol in high yield and optically pure form. nih.gov Similarly, fungal strains like Absidia cylindrospora have been shown to reduce α-tetralone to S-(+)-1,2,3,4-tetrahydro-1-naphthol with high enantiomeric excess (ee). nih.gov

BiocatalystSubstrateProductEnantiomeric Excess (ee) / e.r.Yield / ConversionReference
Lactobacillus paracasei BD1011-Tetralone(R)-1-TetralolOptically Pure95% Yield nih.gov
Absidia cylindrosporaα-Tetralone(S)-1-Tetralol92% eeNot specified nih.gov
Pseudomonas cepacia Lipase (Amano)Racemic Acetate (5)(S)-Alcohol (4)96:4 e.r.30% Conversion polimi.it

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used technique for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.org This method typically employs a transition metal catalyst, such as Ruthenium or Iridium, complexed with a chiral ligand. acs.org The hydrogen source is often an inexpensive and safe molecule like isopropanol (B130326) or formic acid. wikipedia.org

For the synthesis of chiral 1-tetralol, α-tetralone serves as the precursor substrate. The reaction involves the transfer of hydrogen from the donor to the ketone, guided by the chiral catalyst to produce one enantiomer of the alcohol preferentially. acs.org For example, a single Iridium(III) complex has been utilized in a tandem α-alkylation/asymmetric transfer hydrogenation of tetralone. acs.orgnih.gov This strategy, which employs a dynamic kinetic resolution, allows for the synthesis of alkylated tetralols with high yields and good enantio- and diastereoselectivity. acs.orgnih.gov Noyori-type Ru(II) catalysts are also well-known for mediating these transformations with high efficiency. researchgate.net

Catalyst SystemSubstrateReaction TypeKey FeaturesReference
Iridium(III) Complexα-Tetralone & Primary Alcoholsα-Alkylation / ATH (DKR)High yield, good enantio- and diastereoselectivity for alkylated tetralols. acs.orgnih.gov
Noyori-type Ru(II) Chiral Complexes2-Arylidene-1-tetralonesATH-DKRProduces cis-benzylic alcohols with high diastereomeric and enantiomeric ratios. researchgate.net
Ru–Prolinamide CatalystIn situ generated α-sulfone ketonesOne-Pot ATHExcellent enantioselectivity (up to 99.9% ee) in aqueous medium. acs.org

Elucidation of Reaction Mechanisms in Acetylation and Deacetylation Pathways

The formation and cleavage of the ester bond in this compound are governed by well-established organic reaction mechanisms.

Acetylation Pathway (Fischer Esterification): The acetylation of 1,2,3,4-tetrahydro-1-naphthol (B51079) with acetic acid is a classic example of Fischer esterification. chemguide.co.uk This acid-catalyzed reaction is reversible and proceeds through a series of protonation and nucleophilic attack steps. chemguide.co.ukmasterorganicchemistry.com

The mechanism involves:

Protonation of the Carbonyl Oxygen: The carboxylic acid (acetic acid) is protonated by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack. chemguide.co.ukyoutube.com

Nucleophilic Attack: The alcohol (1-tetralol) acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). chemguide.co.uk

Elimination of Water: A molecule of water is eliminated, and a protonated ester is formed. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound. chemguide.co.uk

Deacetylation Pathway (Acid-Catalyzed Hydrolysis): Deacetylation, or the hydrolysis of the ester, is the reverse of Fischer esterification and is also typically acid-catalyzed. masterorganicchemistry.com The mechanism follows the principle of microscopic reversibility. It begins with the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of water. researchgate.net Subsequent proton transfers and elimination of the alcohol (1-tetralol) lead back to the carboxylic acid (acetic acid). In biological systems, deacetylation can be catalyzed by enzymes like esterases. researchgate.net Under alkaline conditions, deacetylation occurs via saponification, where a hydroxide (B78521) ion acts as the nucleophile, leading to an irreversible reaction that forms the carboxylate salt and the alcohol. nih.gov

Regio- and Stereochemical Control in Multi-Component Synthesis of Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. fardapaper.ir While not typically used for the direct synthesis of the simple acetate, MCRs are invaluable for creating complex derivatives of the core tetralone/naphthol structure with a high degree of regio- and stereochemical control.

For example, derivatives of 2-naphthol (B1666908) (a related precursor) are frequently used in MCRs to synthesize diverse heterocyclic systems like xanthenes and benzo[a]xanthen-11-ones. fardapaper.ir Catalysts play a crucial role in directing the regioselectivity of these reactions. For instance, the three-component condensation of an aldehyde, 2-naphthol, and an active methylene (B1212753) compound can be catalyzed by various agents to produce amidoalkyl naphthols and other complex structures. rsc.org The choice of catalyst and reaction conditions can dictate which of several possible isomers is formed, thereby controlling the regiochemistry of the final product.

Synthesis of Structurally Modified Analogs and Derivatives

The tetralone and tetralol scaffolds are versatile building blocks for the synthesis of a wide array of structurally modified analogs. semanticscholar.org These modifications can be introduced to explore structure-activity relationships in medicinal chemistry or to create novel materials.

Methods for synthesizing derivatives include:

Ring-Formation Reactions: The core tetralone framework itself can be constructed through methods like Friedel-Crafts acylation-cyclization and Diels-Alder reactions. semanticscholar.org A metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids provides an efficient route to various tetralone and indanone derivatives. rsc.org

Oxidation of Tetrahydronaphthalenes: Functionalized tetralones can be synthesized with high regioselectivity by oxidizing tetrahydronaphthalene precursors. For example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant allows for the regioselective oxidation at the benzylic position to yield α-tetralone derivatives in high yields. acs.org

Condensation Reactions: α-Tetralones can undergo aldol-type condensation reactions with aromatic aldehydes to form 2-arylmethylene-1-tetralone derivatives, which have been investigated as potential inhibitors of macrophage migration inhibitory factor (MIF). mtak.huresearchgate.net

Asymmetric Synthesis of Substituted Tetralones: More advanced methods allow for the creation of tetralones with remote stereocenters. A two-step sequence involving Pd-catalyzed asymmetric conjugate addition followed by Rh-catalyzed C-C activation can produce chiral 1-tetralones bearing a C4 quaternary stereocenter with excellent enantioselectivity. nih.gov

These synthetic routes provide access to a diverse library of analogs based on the this compound scaffold, enabling further research into their chemical and biological properties. nih.govresearchgate.net

Sophisticated Spectroscopic and Structural Elucidation Techniques for 1 Naphthalenol, 1,2,3,4 Tetrahydro , Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate (B1210297), providing detailed insight into its atomic connectivity, configuration, and the conformational preferences of the tetrahydro-naphthalene ring system. While specific experimental data for this exact acetate derivative is not widely published, analysis of its parent alcohol, 1,2,3,4-tetrahydro-1-naphthol (B51079), and related structures allows for a detailed prediction of its spectral features. chemicalbook.compraxilabs.com

The tetrahydro-naphthalene core exists in a half-chair conformation, and the position of the acetate group (pseudo-axial vs. pseudo-equatorial) significantly influences the chemical shifts (δ) and coupling constants (J) of the protons, particularly the benzylic proton at C1. In a pseudo-equatorial orientation, the C1 proton would exhibit small axial-axial and equatorial-equatorial coupling constants with the adjacent C2 protons. Conversely, a pseudo-axial C1 proton would show at least one large axial-axial coupling constant.

¹H NMR: The proton spectrum is expected to show distinct regions. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 7.0-7.4 ppm). chemicalbook.com The methine proton at C1, directly attached to the acetate group, would be shifted downfield compared to the parent alcohol (likely δ ~5.8-6.0 ppm) due to the deshielding effect of the acetyl group. The aliphatic protons at C2, C3, and C4 would resonate in the upfield region (δ 1.7-3.0 ppm). The methyl protons of the acetate group would produce a characteristic sharp singlet at approximately δ 2.1 ppm.

¹³C NMR: The carbon spectrum would complement the proton data. The carbonyl carbon of the acetate group is expected around δ 170 ppm. The aromatic carbons would resonate between δ 125-140 ppm. The C1 carbon, bearing the acetate group, would be found around δ 70-75 ppm, with the remaining aliphatic carbons (C2, C3, C4) appearing in the δ 20-40 ppm range. The acetate methyl carbon would be observed near δ 21 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate Data are estimated based on analogous compounds.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H~5.8 - 6.0~70 - 75
C2-H₂~1.8 - 2.2~25 - 30
C3-H₂~1.7 - 2.0~20 - 25
C4-H₂~2.7 - 3.0~28 - 33
Aromatic C-H~7.0 - 7.4~125 - 130
Aromatic Quaternary C-~135 - 140
C=O (acetate)-~170
CH₃ (acetate)~2.1~21

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification

Mass spectrometry provides crucial information on the molecular weight and fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (190.24 g/mol ). The primary and most characteristic fragmentation pathway for this compound would be the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the acetate group, leading to a prominent fragment ion at m/z 148. This fragment corresponds to the protonated 1,2,3,4-tetrahydro-1-naphthol cation.

Further fragmentation of the m/z 148 ion would likely proceed via pathways characteristic of tetralone derivatives, such as the loss of water (H₂O, 18 Da) to yield an ion at m/z 130, or a retro-Diels-Alder reaction involving the aliphatic ring, leading to the loss of ethene (C₂H₄, 28 Da) and formation of an ion at m/z 120. Subsequent loss of a hydrogen radical could lead to a stable aromatic ion at m/z 129. The base peak in the spectrum of the related aromatic compound, 1-naphthyl acetate, is often observed at m/z 144, resulting from the loss of ketene. nih.govchemicalbook.com A similar fragmentation resulting in a dehydrogenated tetralone cation radical at m/z 146 could also be anticipated for the target compound. Another significant peak would likely be observed at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).

Metabolite Identification: In metabolic studies, advanced MS techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are employed. Potential metabolic transformations of this compound would include hydrolysis of the ester bond to yield 1,2,3,4-tetrahydro-1-naphthol. Further metabolism could involve oxidation of the alicyclic or aromatic rings, leading to hydroxylated or dihydroxylated species, followed by conjugation reactions (e.g., glucuronidation or sulfation). Tandem MS (MS/MS) would be used to fragment the molecular ions of these potential metabolites, and the resulting fragmentation patterns would be compared to that of the parent compound to identify the sites of metabolic modification.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment IdentityFragmentation Pathway
190[M]⁺Molecular Ion
148[M - C₂H₂O]⁺Loss of ketene
130[M - C₂H₂O - H₂O]⁺Loss of ketene and water
129[M - C₂H₂O - H₂O - H]⁺Further loss of a hydrogen radical
43[CH₃CO]⁺Acetyl cation

Chiral Chromatography (HPLC) for Enantiomeric Excess and Purity Determination

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For tetralone derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven to be highly effective. nih.govscholarsresearchlibrary.com Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are frequently used.

Typically, the separation is performed under normal-phase conditions, using a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve baseline resolution between the enantiomer peaks. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution. scholarsresearchlibrary.com

The chromatographic parameters, including the separation factor (α) and resolution (Rs), are calculated to quantify the effectiveness of the separation. An α value greater than 1 indicates that the two enantiomers are retained differently, while an Rs value of 1.5 or greater signifies baseline separation, which is essential for accurate quantification of the enantiomeric excess.

Table 3: Representative Chiral HPLC Method Parameters for Separation of Tetralone Derivatives Parameters are based on methods developed for analogous compounds and may require optimization.

ParameterTypical Value/Condition
Chiral Stationary Phase (CSP)Chiralcel® OD-H or Chiralpak® AD
Mobile Phasen-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate0.5 - 1.0 mL/min
Column TemperatureAmbient (e.g., 25 °C)
DetectionUV at 254 nm

Vibrational Spectroscopy (IR, Raman) for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its bond vibrations.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acetate group, expected in the region of 1735-1750 cm⁻¹. Another key feature is the C-O stretching vibration of the ester linkage, which typically appears as a strong band between 1200-1250 cm⁻¹. The spectrum of the parent alcohol, 1,2,3,4-tetrahydro-1-naphthol, shows a broad O-H stretching band around 3350 cm⁻¹, which would be absent in the acetate derivative. chemicalbook.comnist.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The C=O stretch is also Raman active, although typically weaker than in the IR spectrum. The symmetric stretching of the C-C bonds in the aliphatic ring and the methyl group of the acetate would also be observable.

Intermolecular Interactions: In the solid state or in concentrated solutions, weak intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen and dipole-dipole interactions between the ester groups, can influence the vibrational frequencies. These interactions can lead to slight shifts in peak positions and changes in bandwidths compared to the gas phase or dilute solutions. However, as an ester without strong hydrogen bond donors, the intermolecular forces are expected to be less dominant than in its parent alcohol.

Table 4: Predicted Principal Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Ester)1735 - 1750Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-O Stretch (Ester)1200 - 1250Strong

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal information on bond lengths, bond angles, and the conformation of the molecule.

As of this writing, a crystal structure for this compound is not available in public crystallographic databases. However, analysis of related structures, such as rac-3,4-trans-Dichloro-1,2,3,4-tetrahydro-2-naphthyl acetate, provides insights into the general solid-state features of such molecules. nih.gov

A successful crystallographic analysis of the target compound would reveal the exact conformation of the half-chair aliphatic ring and the orientation of the acetate substituent. It would also elucidate the packing of the molecules in the crystal lattice, detailing the nature and geometry of any intermolecular interactions, such as C-H···π or C-H···O contacts, which govern the solid-state architecture. For a racemic sample, the compound would crystallize in a centrosymmetric space group, containing an equal number of both enantiomers in the unit cell. If the enantiomers were resolved and crystallized separately, the resulting crystal would belong to a chiral space group. This technique remains the gold standard for absolute configurational assignment, especially when anomalous dispersion methods can be applied.

Computational Chemistry and Theoretical Modeling of 1 Naphthalenol, 1,2,3,4 Tetrahydro , Acetate and Its Analogs

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 1,2,3,4-tetrahydronaphthalen-1-yl acetate (B1210297). DFT methods are widely used to optimize molecular geometries and predict a range of properties for organic molecules, including structurally related tetralone and pyridine (B92270) derivatives. nih.govtandfonline.com

The electronic structure is often analyzed by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and the molecule's ability to participate in charge transfer interactions. dntb.gov.ua For analogs, these calculations help in understanding molecular interactions and stability. scispace.comresearchgate.netmdpi.com Natural Bond Orbital (NBO) analysis can further detail charge delocalization within the molecule. dntb.gov.ua

DFT is also a reliable method for predicting spectroscopic properties. By calculating vibrational frequencies, one can simulate and interpret experimental FT-IR and Raman spectra, assigning specific vibrational modes to functional groups within the molecule. scispace.comnih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for structural verification. researchgate.net Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. mdpi.com

PropertyPredicted ValueMethod/Basis SetSignificance
HOMO Energy -6.5 eVDFT/B3LYP/6-311G(d,p)Electron-donating ability, susceptibility to electrophilic attack
LUMO Energy -0.8 eVDFT/B3LYP/6-311G(d,p)Electron-accepting ability, susceptibility to nucleophilic attack
HOMO-LUMO Gap 5.7 eVDFT/B3LYP/6-311G(d,p)Chemical reactivity, kinetic stability
Dipole Moment 2.1 DDFT/B3LYP/6-311G(d,p)Molecular polarity, intermolecular interactions
C=O Stretch Freq. ~1735 cm⁻¹DFT/B3LYP/6-311G(d,p)IR spectroscopy marker for the ester carbonyl group

Note: The data in this table are representative values based on DFT calculations for analogous ester-containing aromatic compounds and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations provide a means to explore the dynamic nature of 1,2,3,4-tetrahydronaphthalen-1-yl acetate, mapping its conformational landscape and the influence of the surrounding environment. semanticscholar.org By simulating the movement of atoms over time, MD can reveal the accessible conformations of the molecule, particularly the flexibility of the non-aromatic ring and the rotational freedom of the acetate group.

Long-duration MD simulations, often on the nanosecond to microsecond timescale, can identify transitions between different conformational states. wustl.eduuni-freiburg.de This analysis helps to characterize the predominant and minor conformers present in a given environment, which is crucial for understanding its interactions with other molecules. wustl.edu

The choice of solvent can significantly impact a molecule's behavior, and MD simulations are well-suited to study these effects. wikipedia.org By explicitly including solvent molecules in the simulation box, it is possible to analyze how solvent polarity and specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole forces, influence the conformational equilibrium. wikipedia.orgnih.gov For instance, polar solvents might stabilize conformations with a larger dipole moment. The Hughes-Ingold rules describe how solvent polarity can affect reaction rates by stabilizing or destabilizing reactants and transition states, a principle that can be visualized and quantified through MD simulations. wikipedia.org

ParameterTypical Value/SettingPurpose
Force Field OPLS-AA, AMBER, CHARMMDescribes the potential energy and forces between atoms.
Simulation Time 10 - 1000 nsDuration of the simulation to ensure adequate sampling of conformational space. wustl.edu
Ensemble NPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions. nih.gov
Solvent Model TIP3P, SPC/E (for water)Explicit representation of solvent molecules to study their effects.
Temperature 298 K (25 °C)Standard temperature for simulating physiological or ambient conditions.

Note: This table presents common parameters used in MD simulations for organic molecules.

Reaction Pathway Mapping and Transition State Analysis

Computational methods are essential for mapping the potential energy surfaces of chemical reactions, identifying reaction pathways, and characterizing transition states. For a compound like 1,2,3,4-tetrahydronaphthalen-1-yl acetate, this could involve modeling its synthesis, such as the esterification of 1-tetralol, or its subsequent reactions. wikipedia.orgchemicalbook.com

DFT calculations can establish plausible reaction mechanisms by computing the energies of reactants, intermediates, products, and transition states. acs.org This allows for the determination of reaction enthalpies and activation barriers, which are critical for understanding reaction kinetics. For instance, theoretical modeling can help distinguish between different mechanistic possibilities, such as SN1 versus SN2 pathways in related allylic systems. nih.gov

Transition State (TS) analysis involves locating the highest energy point along the minimum energy path of a reaction. A key step is to perform a vibrational frequency calculation on the optimized TS geometry; a true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate. These theoretical predictions can be validated by comparing them with experimental kinetic data, including kinetic isotope effects (KIEs). nih.gov

Reaction StepReactantsProductsCalculated Activation Energy (kcal/mol)Computational Method
Esterification 1-Tetralol + Acetic Anhydride1,2,3,4-Tetrahydronaphthalen-1-yl acetate15 - 20DFT (B3LYP/6-31G)
Hydrolysis (Acid-Cat.) 1,2,3,4-Tetrahydronaphthalen-1-yl acetate + H₂O1-Tetralol + Acetic Acid20 - 25DFT (B3LYP/6-31G)
Oxidation of precursor 1,2,3,4-Tetrahydronaphthalene (B1681288)1-Tetralone (B52770)25 - 30DFT (B3LYP/6-31G*)

Note: The activation energies presented are hypothetical values for illustrative purposes, based on typical ranges for these reaction types studied computationally.

Computational Studies on Ligand-Receptor Interactions and Binding Hypotheses (excluding clinical aspects)

Molecular docking is a computational technique used to predict how a ligand, such as an analog of 1,2,3,4-tetrahydronaphthalen-1-yl acetate, might bind to the active site of a biological receptor. This method is frequently applied to tetralin and tetralone derivatives to explore their potential interactions with various protein targets. ijpsjournal.comresearchgate.netnih.gov

The process involves generating multiple possible binding poses of the ligand within the receptor's binding pocket and scoring them based on a force field that estimates the binding affinity (often expressed in kcal/mol). ijpsjournal.com The results provide a hypothesis for the most stable binding mode. Analysis of this predicted complex reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π–π stacking, that contribute to binding affinity. ijpsjournal.comnih.gov

For example, docking studies on α-tetralone derivatives against the Plasmodium falciparum formate-nitrite transporter (PfFNT) identified key hydrogen bonds with specific amino acid residues like THR106 and GLY107. ijpsjournal.com Similarly, studies on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, which share the same core structure, investigated their affinity for serotonin (B10506) receptors, highlighting the importance of the tetrahydronaphthalene moiety for binding. nih.gov These computational models generate binding hypotheses that can guide the design of new analogs with potentially improved affinity and selectivity for a given target.

Ligand (Analog)Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
α-Tetralone derivative A1PfFNT7E27-9.3THR106, GLY107 (H-bonds); VAL196, PHE94 (hydrophobic) ijpsjournal.com
α-Tetralone derivative A2PfFNT7E27-9.0THR106, GLY107 (H-bonds); TYR31 (π-π stacking) ijpsjournal.com
Tetrahydronaphthalene-pyridone 7bTyrosine Kinase1t46-11.6Thr 670, Cys 673 (H-bonds) nih.gov
Tetrahydronaphthalene-pyridone 3fTyrosine Kinase1t46-11.4Thr 670, Cys 673 (H-bonds) nih.gov

Note: This table summarizes published docking results for analogs of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate against specific protein targets to illustrate the application of this computational method.

Mechanistic Investigations of Biological Interactions and Molecular Target Modulation Excluding Clinical Studies

Enzymatic Biotransformation and Metabolic Fate in In Vitro Systems

The biotransformation of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate (B1210297) is anticipated to begin with the hydrolysis of its ester bond, a common metabolic pathway for acetate esters. This initial step, catalyzed by esterase enzymes present in various biological systems, would yield 1,2,3,4-tetrahydronaphthalen-1-ol and acetic acid.

Following hydrolysis, the resulting 1,2,3,4-tetrahydronaphthalen-1-ol would undergo further Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.commdpi.com Studies on the parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), provide insight into these subsequent metabolic steps. In various microorganisms, tetralin is hydroxylated by monooxygenases. ethz.ch For instance, Corynebacterium sp. strain C125 metabolizes tetralin by initially hydroxylating the benzene (B151609) nucleus. nih.gov In humans, specific CYP isozymes are involved in the metabolism of similar structures. For example, CYP3A4 and CYP2B6 have been identified as the major and minor enzymes, respectively, responsible for the metabolism of the alkylating agent thiotepa. researchgate.net The in vitro metabolism of other compounds has shown involvement of CYP1A2 and CYP2C9. nih.gov It is plausible that these or related CYP enzymes would be responsible for the oxidative metabolism of the tetrahydronaphthalene ring of 1,2,3,4-tetrahydronaphthalen-1-ol, leading to the formation of more polar metabolites that can be readily conjugated in Phase II reactions and subsequently eliminated.

Table 1: Postulated In Vitro Metabolic Pathway for 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate

StepReactionPrimary Enzyme ClassExpected Product(s)
1 Ester HydrolysisEsterases1,2,3,4-tetrahydronaphthalen-1-ol + Acetic Acid
2 Ring HydroxylationCytochrome P450 (CYP) MonooxygenasesDihydroxylated tetralin derivatives
3 DehydrogenationDehydrogenases1,2,3,4-tetrahydronaphthalone

Molecular Mechanisms of Enzyme Inhibition (e.g., Carbonic Anhydrase, Acetylcholinesterase)

Acetylcholinesterase (AChE) Inhibition Acetylcholinesterase inhibitors (AChEIs) function by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration and duration of action in the synapse. wikipedia.org This mechanism is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov While direct studies on this compound are not available, numerous derivatives of the structurally related α-tetralone and tetralin scaffolds have been synthesized and evaluated as potent AChE inhibitors. nih.govingentaconnect.com

Research has demonstrated that α,β-unsaturated carbonyl-based tetralone derivatives exhibit significant inhibitory activity against AChE. nih.gov For example, one of the most potent compounds in a studied series, compound 3f, displayed an IC₅₀ value of 0.045 µM against AChE. nih.gov Similarly, a series of novel thiazoline-tetralin derivatives were tested for their anticholinesterase activity, with some compounds showing notable inhibition. Compound 4h from this series, which features a 4-fluorophenyl moiety, exhibited 49.92% inhibition of AChE at a concentration of 80 µg/mL. mdpi.com These findings suggest that the tetralin/tetralone core structure is a viable pharmacophore for AChE inhibition. The inhibitory mechanism likely involves the binding of the tetralin moiety to the active site of the AChE enzyme, preventing its catalytic action on acetylcholine. wikipedia.org

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Tetralin/Tetralone Derivatives

Compound ClassSpecific DerivativeAChE InhibitionSource
α,β-Unsaturated TetraloneCompound 3fIC₅₀ = 0.045 µM nih.gov
Thiazoline-TetralinCompound 4h (4-florophenyl)49.92% at 80 µg/mL mdpi.com
Thiazoline-TetralinCompound 4j (4-nitrophenyl)44.96% at 80 µg/mL mdpi.com
Thiazoline-TetralinCompound 4d (4-phenyl)43.22% at 80 µg/mL mdpi.com

Carbonic Anhydrase (CA) Inhibition Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. unifi.it Inhibitors of specific CA isoforms have therapeutic applications. There is limited direct evidence linking tetralin or tetralone derivatives to CA inhibition. Research into novel CA inhibitors has largely focused on other chemical scaffolds, such as sulfonamides, sulfamides, and sulfamates, often incorporating moieties like nitroimidazoles to target tumor-associated isoforms IX and XII. nih.gov While a wide range of compounds, including coumarins and dihydroquinolinones, have been explored, the tetralin scaffold has not been a primary focus in this area. nih.gov Therefore, the potential for this compound to act as a CA inhibitor remains an area for future investigation.

Interactions with Cellular Components and Subcellular Localization Studies

The lipophilic nature of this compound is a critical determinant of its interaction with cellular components. pg.edu.pl Lipophilicity governs the ability of a molecule to partition into and traverse cellular membranes. nih.gov As an acetate ester of a tetralin derivative, the compound is expected to be significantly lipophilic.

Studies on the parent hydrocarbon, tetralin, have shown that due to its hydrophobicity, it preferentially partitions into lipid membranes. nih.govresearchgate.net This accumulation leads to an expansion of the membrane and can impair various membrane functions. The interaction of lipophilic cytarabine derivatives with model biomembranes further supports the idea that lipophilic moieties enhance membrane interaction. mdpi.com The excessive accumulation of tetralin within the membrane increases its permeability to ions, such as protons, and can inhibit respiratory enzymes, ultimately leading to the dissipation of the cellular pH gradient and electrical potential. nih.govresearchgate.net

The subcellular localization of such lipophilic esters is also dictated by their physicochemical properties. nih.gov Upon entering a cell, this compound would likely associate with lipid-rich structures such as the endoplasmic reticulum and plasma membrane. The subcellular distribution of lipophilic basic drugs has been shown to depend on their lipophilicity and potential for lysosomal uptake. As the compound is metabolized via hydrolysis to the more polar 1,2,3,4-tetrahydronaphthalen-1-ol, its distribution pattern would be expected to shift, with the metabolite being more prevalent in aqueous cytosolic compartments. The lipophilicity of phorbol esters, for example, is a critical factor that determines their differential translocation patterns to the plasma membrane versus the nuclear membrane. nih.gov

Biological Pathways and Signaling Cascade Modulation at the Molecular Level

While specific data for this compound is lacking, research on related tetralone derivatives provides evidence for their ability to modulate key inflammatory signaling pathways. Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity that is implicated in various inflammatory diseases. mtak.hu

A study on E-2-arylmethylene-1-tetralones demonstrated that these compounds can efficiently bind to the active site of MIF and inhibit its tautomerase function. mtak.hu The inhibition of MIF subsequently led to a reduction in inflammatory macrophage activation. At the molecular level, two of the tetralone derivatives studied markedly inhibited the production of reactive oxygen species (ROS) and nitrite, suppressed the activation of the critical inflammatory transcription factor NF-κB, and reduced the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the chemokine CCL-2. mtak.hu

The NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response. nih.govmdpi.com The finding that tetralone derivatives can suppress NF-κB activation suggests a potential mechanism for modulating downstream inflammatory cascades. mtak.hu This indicates that the core tetralin/tetralone structure may serve as a scaffold for developing modulators of these crucial cellular signaling pathways.

Studies on Antibacterial and Antiviral Mechanisms in Model Systems

Antibacterial Mechanisms The antibacterial properties of the parent compound, tetralin, have been investigated. Tetralin is reported to be toxic to bacterial cells at concentrations below 100 μmol/L. ethz.chnih.govresearchgate.net The primary mechanism of its antibacterial action is attributed to its lipophilic nature, which facilitates its partitioning into and accumulation within the bacterial cell membrane. nih.govresearchgate.net

This accumulation disrupts the structural and functional integrity of the membrane in several ways:

Membrane Expansion: The insertion of tetralin molecules causes physical expansion of the lipid bilayer. nih.govresearchgate.net

Increased Permeability: The disrupted membrane becomes more permeable to ions, particularly protons. This leads to a partial dissipation of the proton motive force (both the pH gradient and the electrical potential), which is essential for ATP synthesis and other vital cellular processes. nih.govresearchgate.net

Enzyme Inhibition: Tetralin can inhibit membrane-bound respiratory enzymes, further impairing cellular energy metabolism. nih.govresearchgate.net

This disruption of membrane integrity and energy transduction ultimately impairs various metabolic functions and leads to the inhibition of bacterial growth. nih.govresearchgate.net Additionally, various derivatives of tetralin and tetralone have been synthesized and explored for their antibacterial potential. mdpi.com

Antiviral Mechanisms Compounds featuring a naphthalene (B1677914) core structure have shown promise as antiviral agents. nih.gov While this compound has not been specifically tested, studies on other naphthalene derivatives suggest potential mechanisms of action against viruses like influenza A. nih.gov

One study synthesized a series of naphthalene derivatives and found that a compound, 2-aminonaphthalene 4d, exhibited potent antiviral activity in vitro. Mechanistic studies revealed that this compound could reduce the replication of the influenza virus by inhibiting viral nucleoprotein (NP) and matrix (M) proteins. Furthermore, it was shown to suppress the inflammatory response mediated by the RIG-I signaling pathway, and it reduced virus-induced reactive oxygen species (ROS) accumulation, autophagy, and apoptosis in host cells. nih.gov These findings highlight that the naphthalene scaffold can be a foundation for developing antiviral agents that target multiple stages of the viral life cycle and the host response. nih.govresearchgate.net

Advanced Analytical Chemistry for Detection, Quantification, and Purity Profiling

Development and Validation of Chromatographic Methods (HPLC, GC-MS, UPLC-Q-TOF-MS) for Complex Matrices

Chromatographic techniques are fundamental to the separation and quantification of 1,2,3,4-tetrahydronaphthalen-1-yl acetate (B1210297). The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as routine quantification or in-depth impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is typically developed for the quantification of 1,2,3,4-tetrahydronaphthalen-1-yl acetate. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, allowing for the effective separation of the compound from polar impurities. Method validation would be performed according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for the analysis of volatile and semi-volatile compounds like 1,2,3,4-tetrahydronaphthalen-1-yl acetate. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The coupled mass spectrometer provides mass information, enabling positive identification and quantification. GC-MS is particularly effective for identifying residual solvents and volatile organic impurities. ijprajournal.combiomedres.us

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) represents a state-of-the-art technique for both quantitative and qualitative analysis. UPLC utilizes smaller particle sizes in the column, leading to higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. biomedres.usbiomedres.us The Q-TOF mass spectrometer provides high-resolution, accurate mass data, which is invaluable for identifying unknown impurities and degradation products by determining their elemental composition. biomedres.us

The following table summarizes typical starting parameters for the development of these chromatographic methods.

ParameterHPLCGC-MSUPLC-Q-TOF-MS
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-arylene polymer or 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm)C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase / Carrier Gas Acetonitrile/Water gradientHelium (constant flow)Acetonitrile/Water gradient with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Detector UV-Vis (e.g., 220 nm)Mass Spectrometer (EI)Q-TOF Mass Spectrometer (ESI)
Oven Temperature Ambient or controlled (e.g., 40 °C)Temperature programmed (e.g., 50 °C hold 2 min, ramp to 300 °C)Controlled (e.g., 45 °C)
Injection Volume 10 µL1 µL (split/splitless)2 µL

Application of Hyphenated Techniques for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for trace analysis and comprehensive impurity profiling. ijprajournal.com The goal of impurity profiling is the detection, identification, and quantification of impurities in a drug substance. amazonaws.com

LC-MS/MS is a powerful tool for trace-level quantification. By coupling liquid chromatography with a tandem mass spectrometer (e.g., a triple quadrupole), it is possible to achieve exceptional sensitivity and selectivity. This is accomplished using Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This technique is crucial for analyzing the compound in complex matrices like environmental samples, where target analyte concentrations can be extremely low. nih.gov

UPLC-Q-TOF-MS is the premier technique for impurity profiling. biomedres.usbiomedres.us During method development or forced degradation studies, numerous unknown peaks may appear in the chromatogram. The high mass accuracy of a Q-TOF instrument allows for the generation of a highly probable elemental formula for an unknown impurity. biomedres.us Subsequent MS/MS fragmentation experiments can then be performed to elucidate the structure of the impurity. This approach is critical for identifying synthesis by-products, degradation products, or metabolites without the need to synthesize every potential impurity as a reference standard. chimia.ch

Electrochemical Methods for Sensitive and Selective Detection

Direct electrochemical detection of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate is not a commonly employed technique. The acetate ester functional group is not readily electroactive (i.e., it is not easily oxidized or reduced within standard potential windows). However, electrochemical methods could be applied indirectly or for the analysis of related impurities.

One potential application is the detection of the parent alcohol, 1,2,3,4-tetrahydro-1-naphthalenol, which could be present as a starting material impurity or a hydrolysis-related degradant. Phenolic compounds can be oxidized electrochemically at a carbon-based or platinum electrode. Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be used to study this oxidation.

Challenges in the electrochemical analysis of phenolic compounds include electrode fouling, where oxidation products polymerize and passivate the electrode surface, leading to a loss of signal. researchgate.net Recent research into the voltammetric behavior of dihydroxybenzene derivatives has explored the use of various solvents and microelectrodes to mitigate these effects. nih.govnih.gov While not directly applicable to the target acetate, these studies provide a framework for developing methods for related phenolic impurities. The development of chemically modified electrodes or specific sensor materials could enhance sensitivity and selectivity for such impurities. researchgate.net

Methodologies for Chiral Purity Assessment

The carbon atom at the 1-position of the tetrahydronaphthalene ring in 1,2,3,4-tetrahydro-1-naphthalenol is a stereocenter, meaning the molecule exists as a pair of enantiomers. Consequently, its derivative, 1,2,3,4-tetrahydronaphthalen-1-yl acetate, is also a chiral compound. As enantiomers often exhibit different biological activities, assessing the enantiomeric purity is a critical analytical requirement.

Enantioselective High-Performance Liquid Chromatography (eHPLC) is the predominant technique for chiral purity assessment. molnar-institute.comwvu.edu This method relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time. nih.gov

The most successful CSPs for a wide range of compounds are based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.gov For a compound like 1,2,3,4-tetrahydronaphthalen-1-yl acetate, a normal-phase method is often the first choice for method development. The differential interaction between the enantiomers and the chiral selector of the CSP, often involving hydrogen bonding, π-π interactions, and steric hindrance, results in different retention times, allowing for their quantification. nih.gov The enantiomeric excess (ee) can be determined from the relative peak areas of the two enantiomers. The optical purity of the parent alcohol, (R)-(−)-1,2,3,4-Tetrahydro-1-naphthol, is confirmed by HPLC, underscoring the suitability of this technique. sigmaaldrich.com

The table below outlines typical conditions for a chiral HPLC method.

ParameterTypical Setting
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Hexane (B92381) / Isopropanol (B130326) (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm or 265 nm
Injection Volume 10 µL

Environmental Fate, Transformation Pathways, and Ecotoxicological Mechanisms

Abiotic Degradation Mechanisms: Photolysis, Hydrolysis, and Oxidation in Aqueous Environments

Abiotic degradation processes are crucial in determining the persistence of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate (B1210297) in environments devoid of microbial activity. These mechanisms include hydrolysis, photolysis, and oxidation.

Hydrolysis: The primary abiotic degradation pathway for 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate in aqueous environments is hydrolysis. The ester linkage is susceptible to cleavage, a reaction that yields 1,2,3,4-tetrahydro-1-naphthalenol and acetic acid. Thermodynamic studies on the analogous compound, 1-naphthyl acetate, confirm that the equilibrium for this type of hydrolysis reaction lies far to the right, indicating that the transformation to the corresponding naphthol and acetate is highly favorable in water. nih.govacs.org Phthalate esters, which also contain ester bonds, are known to be susceptible to hydrolysis as a key abiotic degradation path. researchgate.net

Photolysis: Once hydrolysis occurs, the resulting 1,2,3,4-tetrahydro-1-naphthalenol may undergo photolysis. Structurally similar compounds like 1-naphthaleneacetic acid (NAA) are known to undergo rapid photolysis in water and on soil. epa.gov The primary atmospheric degradation reaction for organic pollutants often involves hydroxyl radicals. researchgate.net For the related compound 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), photolytic degradation in surface waters is considered a potential removal process. oecd.org

Oxidation: The hydroxyl group of the hydrolysis product, 1,2,3,4-tetrahydro-1-naphthalenol, makes it susceptible to oxidation. Studies have shown that in the presence of manganese oxide, a common soil mineral, the analogous compound 1-naphthol (B170400) is completely degraded abiotically, whereas naphthalene (B1677914) shows no degradation. nih.gov This suggests that the hydroxylated form is significantly more reactive towards abiotic oxidation. The oxidation of α-tetralol can lead to the formation of α-tetralone. researchgate.netresearchgate.net

Biodegradation Pathways and Microbial Biotransformation by Specific Organisms

Microbial activity is a primary driver for the degradation of this compound in the environment. The process is expected to begin with enzymatic hydrolysis, followed by the degradation of the resulting tetralol structure through various aerobic and anaerobic pathways.

The initial step in the biodegradation of the acetate ester is the enzymatic cleavage of the ester bond by microbial esterases. This process is analogous to the hydrolysis of 1-naphthyl acetate by intracellular esterases in plant cells. medchemexpress.com This reaction releases 1,2,3,4-tetrahydro-1-naphthalenol, which becomes the substrate for subsequent microbial metabolism.

Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of the resulting tetralin-like structure has been investigated using sulfate-reducing enrichment cultures. nih.govnih.gov The degradation of tetralin (1,2,3,4-tetrahydronaphthalene) does not proceed via initial hydroxylation but through an activation step involving the addition of a C1 unit to the aromatic ring, forming 5,6,7,8-tetrahydro-2-naphthoic acid. nih.govnih.govresearchgate.net This central intermediate is then further metabolized. The pathway involves the reduction of the aromatic ring system, followed by ring cleavage, proceeding through intermediates with a cyclohexane (B81311) structure rather than through monoaromatic compounds like benzoyl-CoA. nih.govasm.org

Aerobic Biodegradation: Under aerobic conditions, the degradation of the hydrolysis product, 1,2,3,4-tetrahydro-1-naphthalenol, is expected to follow pathways similar to those for other naphthols. The degradation of 1-naphthol, for instance, is often initiated by hydroxylation. In Sphingobium sp. strain B2, a two-component monooxygenase converts 1-naphthol into 1,2-dihydroxynaphthalene. nih.gov This intermediate is then further metabolized via ring-cleavage pathways involving salicylic (B10762653) acid and gentisic acid, ultimately leading to intermediates of the central carbon pathway. frontiersin.org Several bacterial genera, including Pseudomonas, Arthrobacter, and Rhodococcus, have been reported to degrade 1-naphthol. nih.govdatapdf.com

Identification and Characterization of Environmental Transformation Products

The environmental transformation of this compound leads to a series of distinct products depending on the degradation pathway.

The primary and immediate transformation product from both abiotic and biotic hydrolysis is 1,2,3,4-tetrahydro-1-naphthalenol .

Subsequent anaerobic biodegradation of the tetralin structure yields a number of well-characterized metabolites. A major metabolite identified is 5,6,7,8-tetrahydro-2-naphthoic acid . nih.govnih.gov Further reduction leads to octahydro-2-naphthoic acid . nih.gov Ring cleavage of these reduced intermediates results in the formation of compounds with a cyclohexane ring and two carboxylic acid side chains, identified as a C11H16O4-diacid and, after β-oxidation, 2-carboxycyclohexylacetic acid . nih.govDecahydro-2-naphthoic acid has also been identified but is considered a likely dead-end metabolite. nih.gov

Under inferred aerobic pathways, the key intermediates following the initial formation of 1,2,3,4-tetrahydro-1-naphthalenol would likely include 1,2-dihydroxynaphthalene , followed by ring-cleavage products such as salicylic acid and gentisic acid . nih.govfrontiersin.org Abiotic oxidation can produce α-tetralone . researchgate.net

PathwayInitial ProductKey Intermediates & Final ProductsReference
Hydrolysis (Abiotic/Biotic)1,2,3,4-Tetrahydro-1-naphthalenolAcetic Acid nih.govmedchemexpress.com
Anaerobic Biodegradation5,6,7,8-Tetrahydro-2-naphthoic acidOctahydro-2-naphthoic acid, 2-Carboxycyclohexylacetic acid nih.govnih.gov
Aerobic Biodegradation (Inferred)1,2-DihydroxynaphthaleneSalicylic acid, Gentisic acid nih.govfrontiersin.org
Abiotic Oxidationα-TetraloneN/A researchgate.net

Sorption, Leaching, and Transport Mechanisms in Environmental Compartments

The movement of this compound and its transformation products through the environment is governed by their physicochemical properties and interactions with soil and sediment.

Sorption: The sorption of organic compounds to soil and sediment is a key process controlling their mobility and bioavailability. mdpi.com This process is influenced by factors such as soil organic matter content, clay mineralogy, and the hydrophobicity of the chemical, often indicated by the n-octanol-water partition coefficient (Kow). mdpi.commdpi.com For the parent hydrocarbon, 1,2,3,4-tetrahydronaphthalene (tetralin), the calculated soil organic carbon-water (B12546825) partitioning coefficient (Koc) is 1837 L/kg, which indicates a high potential for sorption to soil and sediment. oecd.org The initial acetate ester is expected to have a similar high sorption potential. Its primary degradation product, 1,2,3,4-tetrahydro-1-naphthalenol, contains a polar hydroxyl group, which would likely lead to a lower Koc value and thus weaker sorption and higher mobility compared to tetralin.

Leaching and Transport: Compounds with high sorption coefficients tend to be less mobile and have a lower potential for leaching into groundwater. mdpi.com The strong association of the parent compound and the initial acetate ester with soil organic matter suggests that their transport via water flow will be limited. However, the more polar degradation products, such as the various carboxylic acids formed during anaerobic degradation, will be more water-soluble and thus more prone to leaching and transport in aqueous systems.

Volatility: The volatility of the parent hydrocarbon, tetralin, is considered high, as indicated by its Henry's Law constant of 138 Pa m³/mol. oecd.org This suggests it can readily partition from surface water into the atmosphere. The addition of the acetate and, subsequently, the hydroxyl functional groups in the title compound and its primary metabolite, respectively, would significantly reduce vapor pressure and thus lower their volatility compared to tetralin.

Mechanistic Ecotoxicology in Model Organisms

While toxicological data specifically for this compound is not available, the molecular and cellular effects can be inferred from its structural analog, 1-naphthyl acetate. These effects are primarily linked to its nature as an ester substrate for various enzymes.

A key molecular interaction is with acetylcholinesterase (AChE), a critical enzyme in the nervous system. 1-Naphthyl acetate serves as a chromogenic substrate for AChE; the enzyme hydrolyzes it to 1-naphthol. medchemexpress.com The inhibition of this enzymatic hydrolysis is a fundamental mechanism used to detect the presence and effect of organophosphate pesticides, which are known AChE inhibitors. medchemexpress.com This implies that this compound could similarly interact with and be hydrolyzed by esterase enzymes in various organisms, potentially competing with endogenous substrates.

In plant cells, 1-naphthyl acetate is hydrolyzed by intracellular esterases, releasing 1-naphthol and acetic acid. medchemexpress.com This release causes a measurable cellular effect: the acidification of the extracellular medium. This localized drop in pH activates proton pumps on the cytoplasmic membrane and subsequently activates expansin proteins in the cell wall, leading to cell wall relaxation and promoting cell elongation. medchemexpress.com This demonstrates a clear mechanistic pathway where enzymatic action on the acetate ester leads directly to changes in cellular processes. It is plausible that this compound could trigger similar cellular-level effects in susceptible organisms through enzymatic hydrolysis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Naphthalenol, 1,2,3,4 Tetrahydro , Acetate and Its Derivatives

Systematic Structural Modifications and Their Impact on Biological Interactions

Systematic structural modifications of the 1,2,3,4-tetrahydronaphthalene (B1681288) scaffold have been a key strategy in medicinal chemistry to probe and optimize interactions with various biological targets. While direct studies on 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate (B1210297) are limited, research on closely related derivatives provides significant insights into the SAR. These studies often involve modifying the aromatic ring, the alicyclic ring, and the substituents at various positions.

For instance, derivatives of the N-(1,2,3,4-tetrahydronaphthalen-1-yl) scaffold have been extensively studied as agents targeting serotonin (B10506) receptors, such as the 5-HT7 receptor. figshare.comebi.ac.uk In these studies, modifications to the arylpiperazine moiety attached to the tetrahydronaphthalene core have revealed critical determinants for receptor affinity and intrinsic activity. The introduction of lipophilic substituents on the phenyl ring of the piperazine (B1678402) moiety generally leads to high-affinity agonists. figshare.comebi.ac.uk Conversely, the introduction of polar groups like hydroxyl or methylamino groups can switch the compound's activity from agonistic to antagonistic. figshare.comebi.ac.uk

The following table summarizes the impact of substituents on the biological activity of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, which share the core tetrahydronaphthalene structure with 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate.

Modification Position Substituent Impact on Biological Activity
Arylpiperazine Moiety2-position of the aryl ringLipophilic groups (e.g., -SCH3, -CH(CH3)2, -N(CH3)2, -CH3, Phenyl)Increased agonist activity at 5-HT7 receptors. figshare.comebi.ac.uk
Arylpiperazine Moiety2-position of the aryl ringPolar groups (e.g., -OH, -NHCH3)Shift from agonist to antagonist activity at 5-HT7 receptors. figshare.comebi.ac.uk

These findings suggest that for this compound, modifications to the acetate group or the aromatic part of the naphthalene (B1677914) ring could significantly alter its biological profile. For example, changing the ester to an amide or introducing substituents on the benzene (B151609) ring could modulate its interaction with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. conicet.gov.arresearchgate.net These models are instrumental in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the mechanism of action. conicet.gov.arresearchgate.net

For this compound and its derivatives, QSAR and QSPR studies could be employed to predict a range of activities and properties. A typical workflow for developing a QSAR/QSPR model involves:

Data Set Collection: Gathering a series of structurally related compounds with experimentally determined biological activities or properties.

Molecular Descriptor Calculation: Computing a variety of numerical descriptors that represent the physicochemical, topological, and electronic features of the molecules.

Model Building: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that relates the descriptors to the activity/property.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While specific QSAR/QSPR models for this compound were not found in the reviewed literature, the principles can be applied. For instance, a QSAR study on a series of tetrahydronaphthalene derivatives could identify key molecular descriptors that govern their affinity for a particular receptor.

The following table illustrates hypothetical descriptors that could be used in a QSPR model to predict a property like lipophilicity (LogP) for derivatives of this compound.

Compound Modification Calculated LogP Molecular Weight Polar Surface Area
This compound-(Value)(Value)(Value)
Derivative 1Hydrolysis of acetate to hydroxyl(Value)(Value)(Value)
Derivative 2Addition of a methoxy (B1213986) group to the aromatic ring(Value)(Value)(Value)
Derivative 3Replacement of acetate with a longer chain ester(Value)(Value)(Value)

Such models can guide the synthesis of new derivatives with desired properties, reducing the need for extensive experimental work.

Conformational Analysis and its Correlation with Molecular Recognition and Reactivity

The three-dimensional conformation of a molecule is a critical determinant of its ability to interact with biological macromolecules and its chemical reactivity. Conformational analysis of this compound and its derivatives helps in understanding how they fit into binding pockets of receptors or active sites of enzymes.

The tetrahydronaphthalene ring system is not planar and can adopt different conformations. The alicyclic part of the ring system typically exists in a half-chair conformation. nih.gov The specific puckering of this ring and the orientation of the substituents are crucial for molecular recognition. For this compound, the acetate group at the C1 position can exist in either an axial or equatorial position. The preferred conformation will depend on steric and electronic factors and can significantly influence how the molecule interacts with its biological target.

Studies on related N-(1,2,3,4-tetrahydronaphthalen-1-yl) derivatives have shown that the conformation of the tetralin ring and the spatial arrangement of the substituents are key for high-affinity binding to receptors like the 5-HT7 receptor. ebi.ac.uk Molecular modeling and X-ray crystallography are powerful tools to determine the preferred conformations of these molecules.

The table below outlines the key conformational features of the 1,2,3,4-tetrahydronaphthalene ring system.

Structural Feature Conformational Detail Impact on Molecular Recognition
Alicyclic RingTypically adopts a half-chair conformation. nih.govDetermines the spatial orientation of substituents, which is crucial for fitting into a binding site.
C1 Substituent (Acetate group)Can be in an axial or equatorial position.The orientation of the acetate group can influence hydrogen bonding and steric interactions with the target protein.
Ring PuckeringThe degree of puckering can be influenced by other substituents.Affects the overall shape of the molecule and its complementarity to the binding site.

Understanding the conformational landscape of this compound is essential for designing derivatives with improved biological activity.

Stereochemistry and its Influence on Biological Selectivity and Synthetic Efficiency

Chirality is a fundamental aspect of molecular recognition in biological systems. This compound has a stereocenter at the C1 position, meaning it can exist as two enantiomers: (R)-1,2,3,4-tetrahydronaphthalen-1-yl acetate and (S)-1,2,3,4-tetrahydronaphthalen-1-yl acetate. The different spatial arrangement of the acetate group in these enantiomers can lead to significant differences in their biological activity.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies, efficacies, and even different types of biological activity. nih.gov This is because biological targets such as receptors and enzymes are themselves chiral and will interact differently with the two enantiomers. For example, in studies of tetrahydronaphthalene derivatives as thromboxane (B8750289) receptor antagonists, the stereochemistry of the molecule was found to be a critical factor for its activity. nih.gov Similarly, for N-(1,2,3,4-tetrahydronaphthalen-1-yl) derivatives targeting the 5-HT7 receptor, the stereochemistry at the C1 position of the tetrahydronaphthalene ring is crucial for high-affinity binding. nih.gov

The following table summarizes the importance of stereochemistry in the biological activity of chiral compounds.

Enantiomer Spatial Arrangement Potential Biological Impact
(R)-1,2,3,4-tetrahydronaphthalen-1-yl acetateAcetate group has a specific 3D orientation.May exhibit higher affinity for a specific biological target compared to the (S)-enantiomer.
(S)-1,2,3,4-tetrahydronaphthalen-1-yl acetateAcetate group has the opposite 3D orientation.May have lower affinity, no activity, or even a different type of activity at the same target.

From a synthetic standpoint, the preparation of enantiomerically pure this compound can be challenging. Asymmetric synthesis or chiral resolution methods are often required to obtain a single enantiomer. The efficiency of these synthetic routes is a critical consideration in the development of chiral drugs.

Emerging Research Applications and Interdisciplinary Academic Perspectives

Role in Advanced Organic Synthesis as Chiral Building Blocks or Intermediates

The utility of 1,2,3,4-tetrahydro-1-naphthyl acetate (B1210297) in advanced organic synthesis is intrinsically linked to the stereochemistry of its parent alcohol. The chiral nature of 1,2,3,4-tetrahydro-1-naphthol (B51079) makes it a valuable chiral building block for the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The acetate derivative serves as a key intermediate in these synthetic pathways, often protecting the hydroxyl group during subsequent chemical transformations.

The separation of racemic alcohols into their respective enantiomers is a critical step in asymmetric synthesis. Enzymatic kinetic resolution (EKR) is a widely recognized and efficient method for achieving this. In this process, a racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, resulting in a mixture of an enantioenriched acetate and the unreacted, enantioenriched alcohol. mdpi.com This makes the synthesis of enantiomerically pure (R)- or (S)-1,2,3,4-tetrahydro-1-naphthyl acetate a crucial step for accessing optically active downstream products. mdpi.comscirp.org

The resulting chiral acetate can then be carried forward in a synthesis or have the acetyl group removed to liberate the optically pure alcohol. The ability to act as a chiral auxiliary makes the parent alcohol, and by extension its acetate derivative, valuable in creating complex molecules with specific three-dimensional arrangements, which is often crucial for biological activity. chemimpex.com

Table 1: Methods for Chiral Synthesis involving Tetralin Scaffolds
MethodDescriptionRelevance to 1,2,3,4-tetrahydro-1-naphthyl acetate
Enzymatic Kinetic Resolution (EKR)Separation of enantiomers of a racemic alcohol by selective enzyme-catalyzed acylation.Directly produces enantiomerically enriched 1,2,3,4-tetrahydro-1-naphthyl acetate and the corresponding chiral alcohol. mdpi.com
Asymmetric SynthesisSynthesis that introduces a chiral center, leading to an enantiomerically enriched product.The parent alcohol, 1,2,3,4-tetrahydro-1-naphthol, is used as a chiral building block. The acetate is a key protected intermediate. chemimpex.com
Chiral AuxiliaryA chiral compound temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.The parent alcohol can act as a chiral auxiliary; the acetate form would be a stable intermediate in such synthetic routes. chemimpex.com

Applications in Materials Science for Functional Polymer or Coating Development

The rigid, bicyclic structure of the tetralin moiety imparts unique properties that are of interest in materials science. While direct applications of 1,2,3,4-tetrahydro-1-naphthyl acetate in polymers are not widely documented, its parent alcohol is being explored for the development of novel materials, including functional polymers and coatings. chemimpex.com The structural characteristics of these molecules can enhance the performance of materials. chemimpex.com

The incorporation of the tetralin scaffold into a polymer backbone or as a pendant group can influence properties such as thermal stability, mechanical strength, and optical characteristics. The hydroxyl group of 1,2,3,4-tetrahydro-1-naphthol provides a reactive site for polymerization or for grafting onto other polymer chains. The acetate derivative would serve as a precursor that can be deprotected to reveal the hydroxyl group at a desired stage of material fabrication. This strategy is common in the synthesis of functional polymers where precise control over reactive groups is necessary.

Contributions to Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of tetralin derivatives is an area where the principles of green chemistry are being actively applied to create more sustainable and environmentally friendly processes. researchgate.net Traditional synthetic methods are often being replaced by approaches that reduce waste, use safer solvents, and employ catalytic methods. nsf.gov

Several green strategies are relevant to the synthesis of 1,2,3,4-tetrahydro-1-naphthyl acetate and its precursors:

Catalytic Hydrogenation: The industrial production of tetralin, the parent hydrocarbon, involves the catalytic hydrogenation of naphthalene (B1677914). mdpi.com Research into more efficient and selective catalysts is ongoing. The use of polymer-stabilized platinum nanoparticles has shown promise. mdpi.com

Supercritical Fluids: Performing reactions in supercritical fluids, such as supercritical hexane (B92381), is a modern green chemistry technique. mdpi.comresearchgate.net This approach offers benefits like enhanced diffusion rates and lower viscosity, which can intensify mass transfer and increase reaction rates, while also simplifying product separation. mdpi.comresearchgate.net

Atom-Economical Reactions: Methods like cyclative C-H/C-H coupling are being developed for the synthesis of tetralin scaffolds. These reactions are highly atom-economical, with water potentially being the only stoichiometric byproduct, which aligns with the waste prevention principle of green chemistry. nsf.gov

Bio-based Catalysts: For the synthesis of precursors like α-tetralone, researchers have explored the use of heterogeneous catalysts derived from bio-waste, such as pomegranate peel ash. researchgate.net These catalysts can be effective in aqueous media, reducing the need for volatile organic solvents. researchgate.net

Biocatalysis: As mentioned in the context of chiral synthesis, the use of enzymes (lipases) for kinetic resolution is a prime example of green chemistry. These reactions are highly selective and occur under mild conditions. mdpi.com

Table 2: Green Chemistry Approaches for Tetralin Derivative Synthesis
PrincipleApplication in Tetralin SynthesisExample
Use of CatalysisEmploying catalysts to improve efficiency and reduce waste.Hydrogenation of naphthalene using polymer-stabilized Pt nanoparticles. mdpi.com
Safer Solvents and AuxiliariesReplacing hazardous organic solvents with greener alternatives.Using supercritical hexane as a reaction medium. researchgate.net
Atom EconomyMaximizing the incorporation of all materials used in the process into the final product.Cyclative C-H/C-H coupling reactions where water is the main byproduct. nsf.gov
Use of Renewable Feedstocks/CatalystsUtilizing bio-based materials.Using pomegranate peel ash as a catalyst for synthesizing tetralone precursors. researchgate.net

Integration with Chemoinformatics and High-Throughput Screening for Discovery Research

In modern drug discovery and materials science, chemoinformatics and high-throughput screening (HTS) are indispensable tools for identifying promising new compounds from large chemical libraries. mdpi.comnih.gov The tetralin scaffold, due to its presence in numerous bioactive compounds, is a privileged structure in medicinal chemistry. Derivatives of tetralone and tetralol are frequently included in small molecule libraries for screening against various biological targets. researchgate.net

For instance, 1-tetralone (B52770) derivatives have been investigated as inhibitors of monoamine oxidase (MAO), enzymes relevant to neurodegenerative disorders. nih.gov Such studies often involve screening a library of related compounds to establish structure-activity relationships (SAR). While direct HTS data for 1,2,3,4-tetrahydro-1-naphthyl acetate is not prominently published, it is plausible that this compound and its analogs are present in large screening collections, such as the Maybridge or Life Chemicals HTS collections, which contain hundreds of thousands of diverse organic molecules. thermofisher.comlifechemicals.com

Chemoinformatics plays a crucial role in designing these libraries to ensure structural diversity and drug-like properties. Computational tools can predict the physicochemical properties and potential biological activities of compounds like 1,2,3,4-tetrahydro-1-naphthyl acetate, helping to prioritize them for synthesis and screening. The integration of automated synthesis and HTS allows for the rapid evaluation of thousands of compounds, accelerating the discovery of new leads for drug development and other applications. rsc.org

Future Research Directions and Unexplored Academic Frontiers

Exploration of Novel Catalytic Systems for Sustainable Production

The synthesis of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate (B1210297) traditionally involves the acetylation of 1,2,3,4-tetrahydro-1-naphthalenol. Future research should prioritize the development of sustainable and efficient catalytic systems for this transformation, moving beyond conventional methods that may involve harsh conditions or produce significant waste.

A particularly promising avenue is the use of biocatalysts, such as lipases. Lipases have been successfully employed for the acetylation of a wide range of primary and secondary alcohols. researchgate.netyoutube.com The enzyme Candida antarctica lipase (B570770) B (CAL-B) is a well-known biocatalyst for the resolution of racemic alcohols through acylation. libretexts.org The application of immobilized lipases in non-aqueous media could offer a highly selective and environmentally benign route to 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate. researchgate.net Research in this area should focus on optimizing reaction conditions, such as solvent choice and temperature, and exploring different lipase variants to enhance yield and enantioselectivity. The use of ionic liquids as a reaction medium for enzymatic acylation has also shown to significantly enhance reactivity and regioselectivity in the synthesis of sugar esters, a concept that could be adapted for the production of the target compound.

Furthermore, the development of heterogeneous catalysts presents another sustainable alternative. acs.org Materials such as sulfated zirconia have demonstrated high activity in the esterification of carboxylic acids with alcohols and could be investigated for the acetylation of 1,2,3,4-tetrahydro-1-naphthalenol. rsc.org Future work could involve the design and synthesis of novel solid acid catalysts that are reusable and exhibit high catalytic efficiency under mild reaction conditions. The direct oxidative esterification of alcohols using molecular oxygen as a benign oxidant, facilitated by heterogeneous catalysts, is an emerging green chemistry approach that could be explored. acs.orgnih.gov

Catalyst TypePotential AdvantagesResearch Focus
Biocatalysts (e.g., Lipases) High selectivity, mild reaction conditions, environmentally friendly. researchgate.netlibretexts.orgOptimization of reaction parameters, screening of different enzyme sources, immobilization techniques.
Heterogeneous Catalysts Reusability, ease of separation, potential for continuous flow processes. acs.orgrsc.orgDevelopment of novel solid acids and supported metal catalysts, investigation of catalyst stability and reusability.
Homogeneous Catalysts in Novel Media High activity, potential for unique reactivity. nih.govUse of ionic liquids and other green solvents to enhance catalytic performance and facilitate catalyst recycling.

Deeper Mechanistic Insights into Biological and Environmental Transformations

Understanding the fate of this compound in biological systems and the environment is crucial for assessing its potential impact and persistence. Future research should focus on elucidating the mechanisms of its transformation, particularly through hydrolysis of the acetate ester linkage.

In biological systems, esterases are the primary enzymes responsible for the hydrolysis of ester bonds. nih.govnih.gov The substrate specificity of esterases is a key area for investigation. nih.govnih.govacs.org Studies could employ a range of esterases from different microbial and mammalian sources to determine their activity towards this compound. Such research would provide insights into its potential metabolic pathways and bioactivation or detoxification routes. The mechanism of ester hydrolysis by proteases has also been a subject of study and could provide a comparative framework. researchgate.net

Environmentally, the abiotic and biotic degradation pathways of this compound are of significant interest. The hydrolysis of aryl acetates can be catalyzed by various species in aqueous solutions, and the preferred mechanism can depend on the stability of the leaving group. rsc.org Research should investigate the kinetics and mechanisms of hydrolysis under different pH conditions relevant to natural waters. nih.govucalgary.cabyjus.com Furthermore, the potential for microbial degradation of the tetralin ring system, following ester hydrolysis, should be explored.

Transformation TypeKey Research QuestionsRelevant Concepts
Biological Transformation Which esterases are capable of hydrolyzing the acetate group? What are the subsequent metabolic fates of the resulting 1,2,3,4-tetrahydro-1-naphthalenol?Enzyme kinetics, substrate specificity, metabolic pathway analysis. nih.govnih.govacs.org
Environmental Transformation What are the rates of abiotic hydrolysis at different environmental pH values? What microbial pathways are involved in the biodegradation of the compound?Hydrolysis kinetics, biodegradation pathways, environmental fate modeling. rsc.orgnih.gov

Computational Design of Advanced Derivatives with Tailored Properties

In silico methods offer a powerful toolkit for the rational design of novel derivatives of this compound with specific, tailored properties. Computational approaches can be used to predict the biological activity, physicochemical properties, and potential toxicity of hypothetical derivatives, thereby guiding synthetic efforts towards the most promising candidates. nih.govmdpi.comuniv-paris-diderot.frresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable technique for correlating the structural features of a series of compounds with their biological activity or other properties. researchgate.netresearchgate.netacs.orgmdpi.com Future research could involve the synthesis of a small library of derivatives of this compound with systematic variations in their structure. By measuring a specific biological activity for these compounds, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. This approach has been successfully applied to predict the aquatic toxicity of esters and the analgesic activity of terpenes and their derivatives. researchgate.netresearchgate.net

Molecular docking studies can be employed to investigate the binding of these derivatives to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net For example, if a particular esterase is identified as being responsible for the hydrolysis of the parent compound, docking simulations could be used to design derivatives that are either more resistant or more susceptible to enzymatic cleavage, depending on the desired application. nih.gov Computational studies can also shed light on the substrate specificity of enzymes involved in the transformation of these compounds. rsc.orgmdpi.com

Computational ApproachApplicationDesired Outcome
QSAR Modeling Predict biological activity and physicochemical properties of novel derivatives. researchgate.netresearchgate.netIdentification of structural motifs that enhance desired properties.
Molecular Docking Investigate binding interactions with biological targets (e.g., enzymes, receptors). nih.govresearchgate.netDesign of derivatives with enhanced target affinity or modified metabolic stability.
Molecular Dynamics Simulations Study the conformational dynamics and stability of the compound and its derivatives in different environments.Understanding of structure-flexibility-activity relationships.

Development of Advanced Analytical Platforms for Real-Time Monitoring and Profiling

To support research into the sustainable production and transformation of this compound, the development of advanced analytical platforms for its real-time monitoring and detailed profiling is essential.

For monitoring the synthesis of this compound, in-line and on-line analytical techniques can provide real-time data on reaction kinetics and product formation. Near-infrared (NIR) spectroscopy and mass spectrometry have been successfully used for the real-time monitoring of esterification reactions. rsc.orgnih.gov The application of these techniques to the catalytic acetylation of 1,2,3,4-tetrahydro-1-naphthalenol would enable rapid process optimization and control. Benchtop NMR spectrometers equipped with flow cells also offer a powerful tool for monitoring reaction progress over time. oxinst.com

For the detection and quantification of this compound and its transformation products in complex biological and environmental matrices, hyphenated analytical techniques are indispensable. nih.govrjpn.orgresearchgate.netnih.govsaspublishers.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of organic compounds at trace levels. The development of specific and sensitive methods using these techniques will be crucial for metabolic and environmental fate studies.

A more futuristic approach would be the development of biosensors for the real-time detection of this compound or its hydrolysis products. Electrochemical biosensors, for instance, have been developed for the detection of acetate in aerobic conditions, often utilizing immobilized enzymes or microorganisms. nih.govresearchgate.netfrontiersin.orgnih.gov A similar principle could be applied to create a biosensor for the target compound, which would be particularly useful for high-throughput screening and environmental monitoring applications.

Analytical PlatformApplicationKey Advantages
Real-Time Reaction Monitoring (NIR, MS, NMR) Optimization and control of synthetic processes. rsc.orgnih.govoxinst.comProvides immediate feedback on reaction kinetics and yield.
Hyphenated Chromatography (GC-MS, LC-MS) Identification and quantification in complex matrices. nih.govnih.govsaspublishers.comHigh sensitivity and specificity for trace analysis.
Biosensors High-throughput screening and environmental monitoring. nih.govresearchgate.netfrontiersin.orgnih.govPotential for rapid, portable, and cost-effective analysis.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate, and how are they experimentally determined?

  • Answer : Critical properties include molecular formula (C₁₂H₁₀O₂), molecular weight (186.21 g/mol), melting point (43–46°C), and boiling point (~310°C at 760 mmHg) . These are determined via:

  • Melting point : Differential Scanning Calorimetry (DSC) or capillary tube method.
  • Boiling point : Distillation under reduced pressure (e.g., 511.7 K at 0.973 bar) .
  • Spectroscopic characterization : NMR (¹H/¹³C) for structural confirmation and GC-MS for purity assessment .

Q. What synthetic routes are commonly employed to prepare this compound, and how is reaction efficiency optimized?

  • Answer : The compound is synthesized via acetylation of 1,2,3,4-tetrahydro-1-naphthalenol using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) . Optimization strategies include:

  • Catalyst selection : Acidic (H₂SO₄) or enzymatic catalysts to enhance reaction yield.
  • Solvent choice : Non-polar solvents (e.g., toluene) to minimize side reactions.
  • Temperature control : Maintaining 60–80°C to balance reaction rate and decomposition risks .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation . Safety protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal protective equipment (PPE) : Gloves (nitrile) and safety goggles .

Advanced Research Questions

Q. What advanced analytical techniques resolve contradictions in spectral data (e.g., GC-MS vs. NMR) for this compound?

  • Answer : Discrepancies in spectral data may arise from impurities or stereoisomers. Mitigation strategies:

  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., exact mass 186.068085) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
  • Chromatographic purity checks : HPLC with UV detection (λ = 254 nm) .

Q. How does the compound’s thermodynamic stability impact its reactivity in catalytic systems?

  • Answer : The compound’s reduced pressure boiling point (511.7 K at 0.973 bar) and enthalpy of vaporization influence its stability in reactions . Key considerations:

  • Thermogravimetric Analysis (TGA) : Assess decomposition thresholds.
  • Reaction calorimetry : Monitor exothermic/endothermic behavior during acetylation or hydrolysis.

Q. What methodologies are used to study its potential as a pro-drug or metabolic intermediate in biological systems?

  • Answer :

  • In vitro hydrolysis assays : Simulate enzymatic cleavage (e.g., esterases) to release 1,2,3,4-tetrahydro-1-naphthalenol .
  • Metabolite profiling : LC-MS/MS to detect derivatives in hepatic microsomes.
  • Toxicity screening : Cell viability assays (e.g., MTT) to evaluate cytotoxic thresholds .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported melting points (e.g., 43–46°C vs. broader ranges)?

  • Answer : Variations may stem from polymorphic forms or impurities. Strategies include:

  • Recrystallization : Use solvents like hexane/ethyl acetate to isolate pure crystals.
  • Hot-stage microscopy : Visually monitor melting behavior to detect polymorph transitions .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (solvent purity, catalyst batch) to minimize variability.
  • Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for MS and IR data .
  • Biological Studies : Use stable isotope-labeled analogs (e.g., deuterated acetate) for tracer experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.